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Introduction: The Platinum (110) surface is a cornerstone model system in the field of surface
science and heterogeneous catalysis. As a face-centred cubic (fcc) metal, its (110) facet
exhibits a strong tendency to undergo surface reconstruction, most commonly forming a (1x2)
"missing row" structure.[1][2] This reconstruction, driven by the minimization of surface free
energy, creates a corrugated surface with nano-facets of the more stable {111} orientation.[1]
This unique and tunable surface structure, featuring distinct atomic sites such as terraces,
ridges, and troughs, makes Pt(110) an ideal platform for investigating fundamental aspects of
catalysis, adsorption/desorption phenomena, and surface restructuring under reaction
conditions.

Key Applications of Pt(110)
Heterogeneous Catalysis

The distinct surface structure of Pt(110) provides a variety of active sites, making it a highly
effective catalyst for numerous reactions.

o CO Oxidation: Pt(110) is a widely studied model catalyst for the oxidation of carbon
monoxide, a critical reaction in automotive catalytic converters.[3] Under realistic pressure
and temperature conditions, the Pt(110) surface dynamically restructures.[4] Studies have
shown that during the reaction, thin surface oxide layers can form, which exhibit significantly
higher catalytic activity than the metallic surface.[3][4] A commensurate oxide, stabilized by
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carbonate ions, has been identified as a particularly active phase that only appears under
reaction conditions.[4][5]

NO + Hz Reaction: The catalytic reduction of NO by Hz over platinum is highly structure-
sensitive. The reconstructed Pt(110)-(1x2) surface shows almost no activity for this reaction,
whereas the Pt(100) surface is highly active.[6] This highlights the critical role of surface
geometry in determining catalytic pathways. However, the activity of Pt(110) can be
dramatically enhanced by the deposition of a submonolayer of rhodium, demonstrating the
potential for creating highly active bimetallic catalysts.[6]

Adsorption and Desorption Studies

The corrugated topology of the Pt(110) surface, with its different coordination sites, allows for
detailed studies of adsorbate binding and dynamics.

Hydrogen (Hz2): The interaction of hydrogen with the Pt(110)-(1x2) surface has been
investigated using Temperature Programmed Desorption (TPD) and Density Functional
Theory (DFT).[7] These studies reveal that the binding energy and desorption kinetics are
strongly dependent on hydrogen coverage.[7] At low coverage, hydrogen preferentially binds
to the low-coordination sites on the ridges of the missing row structure. As coverage
increases, higher-coordination sites on the micro-facets and in the troughs become
populated.[7]

Oxygen (O2): Oxygen adsorption also leads to distinct ordered structures on the Pt(110)
surface. DFT calculations show that on the (1x2) reconstructed surface, oxygen atoms favor
hollow sites.[8] The stability and binding energy of the oxygen adlayer are a function of both
the specific reconstruction ((1x2), (1x3), etc.) and the oxygen coverage.[3][9]

Water (H20): The adsorption of water on Pt(110) has been studied with DFT, including long-
range dispersion corrections.[10] These studies indicate that the dissociative adsorption of a
single water molecule is more favorable on the Pt(110) surface compared to the flat Pt(111)
surface.[10] This has implications for electrochemical reactions where water is a reactant or
solvent, such as in fuel cells.

Surface Reconstruction
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The Pt(110) surface is renowned for its variety of "missing-row" reconstructions. The (1x1)
bulk-terminated surface is unstable and spontaneously reconstructs to minimize its surface
energy.[2][11]

e (1x2) Reconstruction: This is the most stable and commonly observed phase, where every
second close-packed [1-10] row of atoms is missing.[1]

e (1x3) and (1x5) Reconstructions: Other reconstructions can be stabilized, sometimes
influenced by trace amounts of impurities or specific preparation conditions.[1] The (1x5)
structure has been identified as an ordered alternation of (1x2) and (1x3) unit cells.[1]

The presence of adsorbates can lift or modify these reconstructions, making the Pt(110)
system a valuable model for studying the dynamic interplay between catalyst structure and the
chemical environment.

Data Presentation: Adsorption and Surface Energies

The following tables summarize key quantitative data from DFT calculations and experimental
work on the Pt(110) surface.

Table 1: Oxygen Binding Energies on Reconstructed Pt(110) Surfaces Binding Energy (E_bind)
is the energy released upon adsorption of an oxygen atom. A higher value indicates stronger

binding.

Surface Oxygen Coverage Preferred Binding Energy
Reconstruction (ML) Adsorption Site (eV/O atom)
Pt(110)-(1x2) 0.25 Hollow (H) 1.30[8]
Pt(110)-(1x2) 0.50 Hollow (H) 1.22[8]
Pt(110)-(1x2) 0.75 Hollow (H) 1.05[8]
Pt(110)-(1x2) 1.00 Hollow (H) 0.90[8]
Pt(110)-(1x4) 0.25 Hollow (H) 1.12[8]
Pt(110)-(1x4) 0.50 Hollow (H) 1.10[8]
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Table 2: Water Adsorption Energies on Pt Surfaces Adsorption Energy (E_ads) for a single
molecule and per molecule for a full monolayer.

Pt Surface Adsorption Type Adsorption Energy (eV)
Pt(110) Single Molecule (dissociative) -0.85[10]
Pt(111) Single Molecule (molecular) -0.45[10]
Pt(001) Single Molecule (dissociative) -0.95[10]
Pt(110) Monolayer (per H20) -0.63[10]
Pt(111) Monolayer (per H20) -0.67[10]
Pt(001) Monolayer (per H20) -1.10[10]

Experimental and Theoretical Protocols
Protocol: Pt(110) Single Crystal Preparation in UHV

This protocol describes the standard procedure for cleaning a Pt(110) single crystal to achieve
an atomically clean and well-ordered surface for experiments.

« Initial Cleaning: Mount the Pt(110) crystal on a sample holder capable of resistive heating
and cooling. Introduce into the Ultra-High Vacuum (UHV) chamber.

o Sputtering: Backfill the UHV chamber with high-purity Argon (Ar) to a pressure of ~5 x 10~>
mbar. Sputter the crystal surface with Ar* ions at an energy of 0.8-1.0 keV for 20-30 minutes
to remove surface contaminants.[1]

e Annealing: After sputtering, evacuate the Ar gas. Flash anneal the crystal to ~800-900 K to
remove embedded Ar and repair surface damage.

e Oxygen Treatment (Optional): To remove persistent carbon contamination, anneal the crystal
in a background pressure of Oz (~1 x 10~7 mbar) at ~700 K, followed by a flash anneal to
>1000 K to desorb the oxygen.

 Verification: Cool the crystal to the desired experimental temperature. Verify the surface
cleanliness and structure using techniques like Auger Electron Spectroscopy (AES) and
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Low-Energy Electron Diffraction (LEED). A sharp (1x2) LEED pattern confirms the successful
preparation of the reconstructed surface.

Protocol: Temperature Programmed Desorption (TPD) of
H:2

This protocol is for studying the desorption kinetics of hydrogen from the Pt(110)-(1x2) surface.

Preparation: Prepare a clean Pt(110)-(1x2) surface as described in Protocol 3.1. Cool the
crystal to a temperature below the onset of desorption (e.g., 150 K).

Dosing: Introduce high-purity Hz gas into the UHV chamber via a leak valve to a desired
pressure and for a specific time to achieve the target surface coverage.

TPD Measurement: Position the crystal in front of a shielded Quadrupole Mass Spectrometer
(QMS) tuned to m/z = 2 (for H2).

Temperature Ramp: Begin heating the crystal with a linear temperature ramp (e.g., 2-5 K/s).
Simultaneously record the QMS signal for m/z = 2 as a function of the sample temperature.

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) will show one
or more peaks. The shape and position of these peaks provide information on the desorption
activation energy, pre-exponential factor, and the nature of the binding sites, which are
coverage-dependent.[7]

Protocol: Density Functional Theory (DFT) Slab Model
Calculation

This protocol outlines a typical computational approach to model adsorption on the Pt(110)

surface.

Slab Construction: Model the Pt(110) surface using a periodic slab model. For the (1x2)
reconstruction, this involves creating a supercell with the "missing row" geometry. The slab
should be sufficiently thick (e.g., 12-14 atomic layers) to accurately represent the bulk
properties in the center.[8]
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« Vacuum Layer: Separate the periodic slabs by a vacuum region of at least 10-15 A to
prevent interactions between adjacent slabs.[3]

o Computational Parameters:

o Functional: Employ a Generalized Gradient Approximation (GGA) functional, such as PBE,
for the exchange-correlation energy.[11]

o Basis Set: Use a plane-wave basis set.
o k-points: Sample the Brillouin zone with an appropriate k-point mesh.

o Geometry Optimization: Place the adsorbate molecule(s) (e.g., oxygen) at high-symmetry
sites on the surface. Allow the adsorbate and the top 4-5 layers of the Pt slab to relax until
the forces on the atoms are minimized.[8]

o Energy Calculation: From the optimized geometry, calculate the total energy of the combined
slab-adsorbate system (E_total) and the energies of the clean slab (E_slab) and the isolated
adsorbate molecule (E_adsorbate).

e Binding Energy Calculation: Calculate the binding energy (E_bind) using the formula: E_bind
= E_total - (E_slab + E_adsorbate)

Mandatory Visualizations
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Unreconstructed (1x1) Surface (1x2) 'Missing Row' Reconstruction

Diagram 1: Pt(110) Surface Reconstruction

Click to download full resolution via product page

Caption: Pt(110) (1x1) vs. (1x2) "Missing Row" Reconstruction.
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Diagram 2: General Workflow for Pt(110) Surface Experiments
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Caption: Workflow for surface chemistry experiments on Pt(110).
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Diagram 3: Simplified CO Oxidation Pathway on Pt(110)
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Caption: Simplified reaction pathway for CO oxidation on Pt(110).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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